molecular formula C18H15IN4O2S2 B2603463 2-iodo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 389072-62-2

2-iodo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2603463
CAS No.: 389072-62-2
M. Wt: 510.37
InChI Key: GLHMKFWKOYXWSY-UHFFFAOYSA-N
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Description

2-iodo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of laboratory experiments. In

Scientific Research Applications

Synthesis and Characterization

Compounds within the thiadiazole and benzamide families, including structures similar to 2-iodo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, have been synthesized through various chemical reactions involving cyclization of thioxothiourea and the reaction of thioureas with [bis(acyloxy)iodo]arenes to form thiadiazole derivatives. These synthesis processes often lead to the formation of new bonds between sulfur and nitrogen atoms, creating five-membered rings essential for the biological activities of these compounds (Adhami et al., 2012; Mamaeva & Bakibaev, 2003). The characterization of these compounds typically involves various spectroscopic techniques, including IR, NMR, and mass spectrometry, to elucidate their structures and confirm the presence of the thiadiazole moiety.

Potential Biological Activities

The derivatives of thiadiazole and benzamide have been investigated for their potential biological activities, including nematocidal, antimicrobial, antifungal, and anticancer properties. For instance, novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have shown significant nematocidal activity against Bursaphelenchus xylophilus, a pathogen causing pine wilt disease (Liu et al., 2022). Additionally, compounds synthesized from thiosemicarbazide derivatives have been evaluated for their antimicrobial assessment, indicating the versatility of thiadiazole compounds in developing new agents with potential biological activities (Elmagd et al., 2017).

Mechanism of Action

Properties

IUPAC Name

2-iodo-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IN4O2S2/c1-11-5-4-6-12(9-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)13-7-2-3-8-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHMKFWKOYXWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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